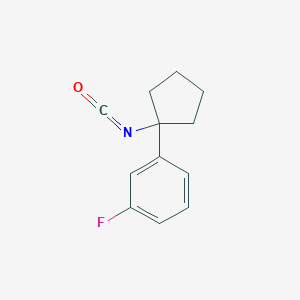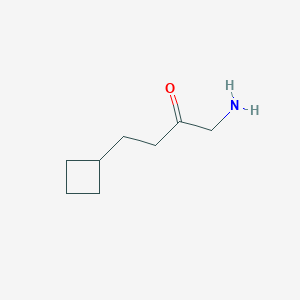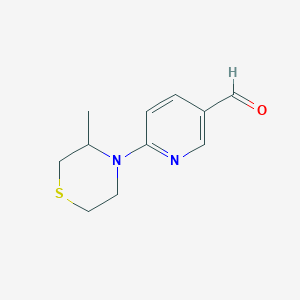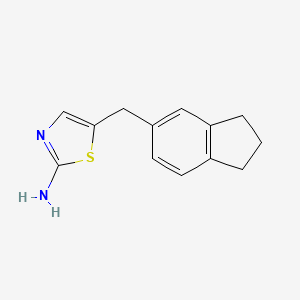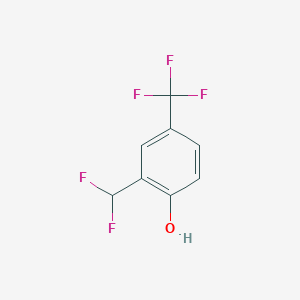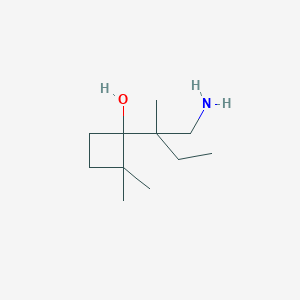amine](/img/structure/B13186946.png)
[(2,3-Dimethylphenyl)methyl](2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions, and the amine group is attached to a 2-methylpropyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the alkylation of 2,3-dimethylbenzylamine with 2-methylpropyl halide under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2,3-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2,3-Dimethylphenyl)methylamine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethylamine: Lacks the methyl substitutions on the aromatic ring.
2,3-Dimethylphenylamine: Lacks the 2-methylpropyl group.
Benzylamine: Lacks both the methyl substitutions and the 2-methylpropyl group.
Uniqueness
(2,3-Dimethylphenyl)methylamine is unique due to the presence of both the 2,3-dimethyl substitutions on the aromatic ring and the 2-methylpropyl group attached to the amine. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
N-[(2,3-dimethylphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-7-5-6-11(3)12(13)4/h5-7,10,14H,8-9H2,1-4H3 |
Clave InChI |
FUFFCCRNNZRVIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CNCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)

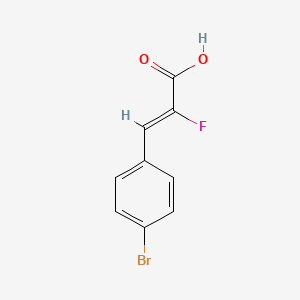
![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
